molecular formula C12H13BrO4 B13074885 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid CAS No. 1131594-55-2

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Cat. No.: B13074885
CAS No.: 1131594-55-2
M. Wt: 301.13 g/mol
InChI Key: NNVOBYIKRAEJBD-UHFFFAOYSA-N
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Description

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid (CAS 1131594-55-2) is a high-purity benzoic acid derivative designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences . The compound features a bromine atom and a tetrahydropyranyloxy group attached to the benzoic acid scaffold, making it a valuable building block for the synthesis of more complex molecules . Its molecular formula is C12H13BrO4 and it has a molecular weight of 301.13 g/mol . Researchers utilize this compound as a key intermediate in exploring structure-activity relationships and in the design of potential bioactive compounds. For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not classified as a drug, food additive, or for any personal use.

Properties

CAS No.

1131594-55-2

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

3-bromo-4-(oxan-4-yloxy)benzoic acid

InChI

InChI=1S/C12H13BrO4/c13-10-7-8(12(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15)

InChI Key

NNVOBYIKRAEJBD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of a tetrahydropyran group. One common method includes:

    Bromination: The starting material, 4-hydroxybenzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Etherification: The brominated product is then reacted with tetrahydropyran-4-ol in the presence of a strong acid catalyst like p-toluenesulfonic acid to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and etherification steps to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoic acid moiety can be reduced to benzyl alcohol or oxidized to benzoic acid derivatives.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products include azido or thiol derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Hydrolysis: Products include tetrahydropyran-4-ol and benzoic acid.

Scientific Research Applications

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of new materials with specific properties.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues, focusing on substituent variations and physicochemical properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Differences from Target Compound
3-Bromo-4-(hexyloxy)benzoic acid 4-hexyloxy C₁₃H₁₇BrO₃ 301.18 Linear alkyl chain increases lipophilicity .
3-Bromo-4-(isopentyloxy)benzoic acid 4-isopentyloxy C₁₂H₁₅BrO₃ 287.15 Branched alkyl chain enhances metabolic stability .
3-Bromo-4-(trifluoromethyl)benzoic acid 4-trifluoromethyl C₈H₄BrF₃O₂ 269.02 Strong electron-withdrawing group increases acidity (lower pKa) .
3-Bromo-4-[(2-methylpropan-2-yl)oxy]benzoic acid 4-tert-butoxy C₁₁H₁₃BrO₃ 273.12 Steric hindrance from bulky tert-butyl group reduces reactivity .
2,4-Dihydroxy-6-[(4-hydroxybenzoyl)oxy]benzoic acid Multiple hydroxyl groups C₁₄H₁₀O₈ 306.23 Higher polarity and solubility due to hydroxylation .
Solubility and Lipophilicity :
  • The THP group in the target compound balances lipophilicity and solubility due to its oxygen atoms, enabling better membrane permeability than purely aliphatic analogues (e.g., hexyloxy or isopentyloxy derivatives) .
  • Trifluoromethyl-substituted analogues exhibit higher acidity (pKa ~1.5–2.0) compared to the target compound (pKa ~3.0–3.5), favoring ionized forms in physiological conditions .
Metabolic Stability :
  • Cyclic ethers (e.g., THP) are more resistant to oxidative metabolism than linear alkyl chains, as seen in ’s benzamide derivatives .
  • Branched alkyl groups (e.g., isopentyloxy) further delay enzymatic degradation compared to straight-chain analogues .

Biological Activity

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, identified by its CAS number 1131594-55-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H13BrO4, with a molecular weight of 301.133 g/mol. Its structure includes a bromine atom and a tetrahydro-2H-pyran moiety, which are significant for its biological activity.

PropertyValue
CAS Number1131594-55-2
Molecular FormulaC12H13BrO4
Molecular Weight301.133 g/mol
Purity>95%

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including antibacterial, antifungal, and antiparasitic properties.

Antibacterial Activity

Studies have shown that derivatives of this compound can possess significant antibacterial properties against gram-positive bacteria. For instance, compounds with similar structures have demonstrated zones of inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Antiparasitic Activity

The compound's structural features may contribute to its efficacy against parasitic infections. Compounds with a similar scaffold have been evaluated in models for malaria and have shown moderate efficacy in reducing parasitemia . This suggests that this compound could be further investigated for its potential in antiparasitic therapies.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with specific metabolic pathways in bacteria and parasites due to its ability to modify enzyme activity or disrupt cellular processes.

Case Studies

  • Antibacterial Efficacy : In a study examining the antibacterial effects of various benzoic acid derivatives, it was found that compounds with bromine substitutions exhibited enhanced activity against resistant strains of bacteria. The study highlighted that the presence of polar functional groups improved solubility and bioavailability, which are critical for therapeutic applications .
  • Antiparasitic Screening : A screening program for new antiparasitic agents included compounds structurally related to this compound. Initial results indicated that certain derivatives showed promising activity in reducing parasitemia in murine models infected with Plasmodium berghei .

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